![molecular formula C16H19BO5 B2830031 {4-[2-(Benzyloxy)ethoxy]-3-methoxyphenyl}boronic acid CAS No. 2377610-12-1](/img/structure/B2830031.png)
{4-[2-(Benzyloxy)ethoxy]-3-methoxyphenyl}boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “{4-[2-(Benzyloxy)ethoxy]-3-methoxyphenyl}boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms (one of which is part of a hydroxyl group) and an organic substituent . They are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a phenyl ring substituted with a boronic acid group, a methoxy group, and an ether linkage to another phenyl ring. The exact 3D structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Boronic acids are known to undergo a variety of chemical reactions. They can form boronate esters with diols, which is a key step in Suzuki-Miyaura cross-coupling reactions . They can also undergo oxidation to form boronic anhydrides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the boronic acid group could potentially form hydrogen bonds, influencing its solubility in water .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
Suzuki–Miyaura (SM) coupling: is a powerful carbon–carbon bond-forming reaction that has revolutionized synthetic chemistry. It allows the union of two chemically distinct fragments under mild conditions. The success of SM coupling lies in the use of organoboron reagents, including boronic acids, as key partners.
- Application : {4-[2-(Benzyloxy)ethoxy]-3-methoxyphenyl}boronic acid serves as an excellent substrate in SM coupling reactions. It readily undergoes transmetalation with palladium(II) complexes, leading to the formation of biaryl compounds. These biaryls find applications in pharmaceuticals, agrochemicals, and materials science .
Photoredox Catalysis
Photoredox catalysis involves the use of light to drive chemical transformations. Boronic acids can participate in photoredox reactions, and {4-[2-(Benzyloxy)ethoxy]-3-methoxyphenyl}boronic acid is no exception.
- Application : In photoredox-catalyzed proto-deboronation reactions, this compound can serve as a boron source. Under appropriate conditions, it undergoes deboronation, releasing the boron moiety for further functionalization. Such reactions are valuable for creating complex molecules and modifying existing ones .
Mecanismo De Acción
Target of Action
The primary target of {4-[2-(Benzyloxy)ethoxy]-3-methoxyphenyl}boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability would be influenced by this characteristic .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond through the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making the compound a valuable tool in organic synthesis .
Action Environment
The action of {4-[2-(Benzyloxy)ethoxy]-3-methoxyphenyl}boronic acid is influenced by environmental factors such as pH. The rate of hydrolysis of boronic esters, to which the compound belongs, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability would be affected by the pH of its environment .
Direcciones Futuras
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, further studies could be conducted to optimize its structure, evaluate its efficacy and safety in preclinical models, and eventually conduct clinical trials .
Propiedades
IUPAC Name |
[3-methoxy-4-(2-phenylmethoxyethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO5/c1-20-16-11-14(17(18)19)7-8-15(16)22-10-9-21-12-13-5-3-2-4-6-13/h2-8,11,18-19H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQQIZUXCHXDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCOCC2=CC=CC=C2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[2-(Benzyloxy)ethoxy]-3-methoxyphenyl}boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

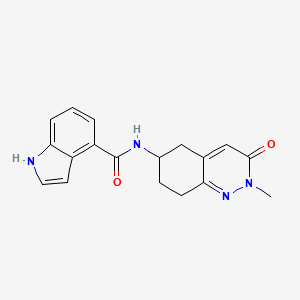
![2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2829949.png)
![N-(4-methoxyphenethyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2829952.png)
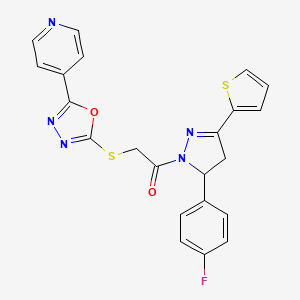
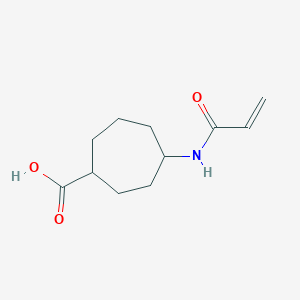


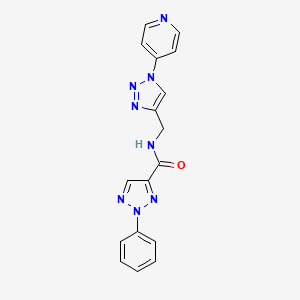

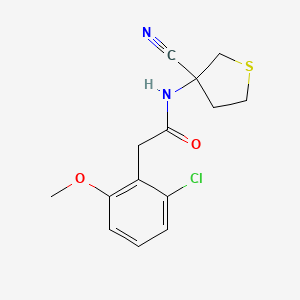

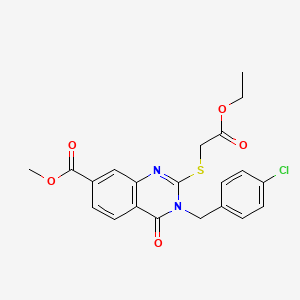
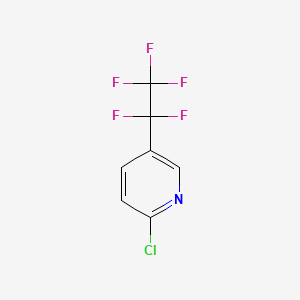
![2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-5-methyl-4-(2,2,2-trifluoroethylsulfanyl)pyrazol-3-amine](/img/structure/B2829971.png)